N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide
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Overview
Description
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide is a complex organic compound that features a combination of quinoline, piperidine, and ethanediamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide typically involves multiple steps:
Formation of 1-methyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogen in the presence of a catalyst such as palladium on carbon.
Alkylation: The 1-methyl-1,2,3,4-tetrahydroquinoline is then alkylated with a suitable alkyl halide to introduce the piperidin-1-yl group.
Amidation: The final step involves the reaction of the alkylated product with N-propylethanediamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting neurological disorders.
Pharmacology: Study of its interactions with various biological targets to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved would depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1,2,3,4-tetrahydroquinoline: Shares the quinoline moiety but lacks the piperidine and ethanediamide groups.
N-propylethanediamide: Contains the ethanediamide moiety but lacks the quinoline and piperidine groups.
Piperidin-1-yl derivatives: Compounds containing the piperidine ring but differing in other structural aspects.
Uniqueness
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide is unique due to its combination of quinoline, piperidine, and ethanediamide moieties, which confer specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-3-11-23-21(27)22(28)24-16-20(26-13-5-4-6-14-26)18-9-10-19-17(15-18)8-7-12-25(19)2/h9-10,15,20H,3-8,11-14,16H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHECJRUWPJCBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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